molecular formula C5H11NO3 B12120240 (2S)-2-amino-3-hydroxy-2-methylbutanoic acid

(2S)-2-amino-3-hydroxy-2-methylbutanoic acid

Numéro de catalogue: B12120240
Poids moléculaire: 133.15 g/mol
Clé InChI: NWZTXAMTDLRLFP-PVPKANODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-Amino-3-hydroxy-2-methylbutanoic acid is a chiral, non-proteinogenic amino acid characterized by a hydroxyl group at the C3 position and a methyl group at the C2 carbon . This specific stereochemistry confers unique physicochemical and biological properties, making it a valuable building block in organic synthesis and pharmaceutical research . It serves as a key precursor and chiral auxiliary in the asymmetric synthesis of complex molecules, where its structure is used to induce stereoselectivity . In medicinal chemistry, this compound is incorporated into peptide-based drug candidates to create peptide mimetics with enhanced biological activity and stability, as the methyl and hydroxyl groups can influence the peptide's conformation and interaction with biological targets . Its role extends to acting as an inhibitor of specific enzymes involved in amino acid metabolism, providing a tool for studying metabolic pathways and potential therapeutic interventions for metabolic disorders . The compound can be synthesized through various methods to achieve high enantiopurity, including asymmetric synthesis using Evans oxazolidinone methodology, catalytic asymmetric hydrogenation with ruthenium-BINAP complexes, and enzymatic resolution of racemic mixtures using lipases . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

Formule moléculaire

C5H11NO3

Poids moléculaire

133.15 g/mol

Nom IUPAC

(2S)-2-amino-3-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m0/s1

Clé InChI

NWZTXAMTDLRLFP-PVPKANODSA-N

SMILES isomérique

CC([C@@](C)(C(=O)O)N)O

SMILES canonique

CC(C(C)(C(=O)O)N)O

Origine du produit

United States

Méthodes De Préparation

Stepwise Reaction Analysis

  • Hydroxylation of L-Valine :
    L-valine undergoes diazotization with nitrous acid (HNO2\text{HNO}_2) in the presence of sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C, yielding (S)-2-hydroxy-3-methylbutyric acid. This step exploits the inherent chirality of L-valine to establish the hydroxyl group’s stereochemistry.

  • Acetylation and Esterification :
    The hydroxyl group is protected via acetylation using acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) under argon, followed by tert-butyl esterification with DCC (C6H11N=C=N\text{C}_6\text{H}_{11}\text{N=C=N}) and DMAP (C7H10N2\text{C}_7\text{H}_{10}\text{N}_2) catalysis. This dual protection strategy prevents undesired side reactions in subsequent steps.

  • Mitsunobu Reaction for Aminooxy Introduction :
    A Mitsunobu reaction with phthalimide (HP) and diethyl azodicarboxylate (DEAD) introduces the aminooxy group at the C2 position. The reaction proceeds at 0–5°C to minimize epimerization, achieving a diastereomeric excess >95%.

  • Deprotection and Hydrolysis :
    Final deprotection using trifluoroacetic acid (CF3COOH\text{CF}_3\text{COOH}) removes the tert-butyl group, followed by alkaline hydrolysis to yield the target compound. The overall yield is 8.4%, with enantiomeric purity confirmed via chiral HPLC.

Racemic Synthesis and Resolution

Isobutyraldehyde-Based Routes

Racemic synthesis methods, as described in ChemBK, utilize isobutyraldehyde (C4H8O\text{C}_4\text{H}_8\text{O}) as a precursor:

  • Pathway A : Isobutyraldehyde reacts with hydrogen cyanide (HCN\text{HCN}) to form hydroxyisobutyronitrile, which is aminated with ammonia (NH3\text{NH}_3) and hydrolyzed to yield racemic 2-amino-3-hydroxy-2-methylbutanoic acid (36–40% yield).

  • Pathway B : Direct synthesis from isobutyraldehyde, sodium cyanide (NaCN\text{NaCN}), and ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) under acidic conditions, followed by hydrolysis (49% yield).

Resolution of Racemates

The racemic mixture requires chiral resolution via:

  • Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.

  • Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid) followed by fractional crystallization.
    These methods reduce overall yield by 30–50% due to incomplete resolution and purification losses.

Alternative Stereoselective Routes

Benzoyl-Protected Intermediate Synthesis

Patent CN1940080B outlines a route starting from (2R,3S)-2-benzoyl-aminomethyl-3-hydroxy-butyrate. While specifics are limited, the method involves:

  • Stereoinversion : Base-catalyzed epimerization to achieve the (2S,3R) configuration.

  • Catalytic Hydrogenolysis : Removal of the benzoyl group using palladium on carbon (Pd/C\text{Pd/C}).
    This method’s yield and scalability remain undocumented.

Comparative Analysis of Preparation Methods

Method Starting Material Steps Yield Enantiomeric Excess Scalability
Chiral Pool (L-Valine)L-Valine78.4%>99%Moderate
Racemic (Isobutyraldehyde)Isobutyraldehyde3–436–49%50% (pre-resolution)High
Benzoyl-Protected Route(2R,3S)-IntermediateUndisclosedUndisclosedUndisclosedLow

Key Observations :

  • The L-valine route offers superior enantiopurity but suffers from low yield and complex purification.

  • Racemic methods are scalable but necessitate costly resolution steps.

Industrial Production Considerations

Cost-Benefit Analysis

  • Chiral Pool Synthesis : High material costs (L-valine) and multi-step processing limit industrial adoption despite high purity.

  • Racemic Synthesis : Lower precursor costs but higher post-synthesis expenses for resolution.

Process Optimization Strategies

  • Continuous Flow Chemistry : Reduces reaction times for acetylation and Mitsunobu steps.

  • Biocatalysis : Recombinant enzymes could enhance resolution efficiency in racemic routes.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La L-thréonine a une large gamme d’applications dans la recherche scientifique, notamment :

    Chimie : Utilisée comme unité de construction chirale dans la synthèse de molécules organiques complexes.

    Biologie : Essentielle pour l’étude de la structure et de la fonction des protéines, ainsi que des voies métaboliques.

    Médecine : Étudiée pour son rôle dans le traitement des maladies du foie, des troubles neurologiques et des déficiences immunitaires.

    Industrie : Utilisée comme additif alimentaire dans l’alimentation animale pour améliorer la croissance et l’efficacité alimentaire.

Applications De Recherche Scientifique

Chemistry

Threonine serves as a crucial building block in the synthesis of complex molecules and is utilized as a chiral auxiliary in asymmetric synthesis. Its unique stereochemistry allows for the creation of diverse derivatives that can exhibit distinct chemical properties.

Biology

In biological research, threonine plays a role in protein synthesis and is involved in metabolic pathways. It is studied for its interactions with enzymes and receptors, which can influence various physiological processes.

Medicine

Threonine has potential therapeutic applications:

  • Enzyme Inhibition: It is being investigated as an inhibitor of specific enzymes, which could lead to new drug developments.
  • Peptide-Based Drugs: Threonine derivatives are explored for their role in peptide synthesis, contributing to the development of novel therapeutics.

Case Study 1: Enzyme Interaction

A study demonstrated that threonine derivatives could modulate enzyme activity in metabolic pathways related to amino acid metabolism. The specific interactions were characterized using kinetic assays, revealing potential pathways for therapeutic intervention in metabolic disorders.

Case Study 2: Antimicrobial Activity

Research indicated that certain threonine derivatives exhibited antimicrobial properties against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, showcasing the compound's potential in pharmaceutical applications.

Mécanisme D'action

La L-thréonine exerce ses effets principalement par son incorporation dans les protéines et son rôle dans les voies métaboliques. Elle est impliquée dans la synthèse de la glycine et de la sérine, qui sont importantes pour la production de collagène et la fonction du système nerveux central. La L-thréonine joue également un rôle dans la réponse immunitaire en soutenant la production d’anticorps et d’autres molécules immunitaires.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

N-Boc-(S)-2-Amino-3-hydroxy-3-methylbutanoic Acid (CAS: 102507-13-1)
  • Structure: Differs by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl group at C3 instead of C2.
  • Molecular Weight : 233.26 g/mol (vs. 133.14 g/mol for the target compound).
  • Applications : Used in peptide synthesis as a protected intermediate. The Boc group enhances stability during solid-phase synthesis but requires deprotection for biological activity .
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic Acid (CAS: 101759-72-2)
  • Structure: Contains a Boc-protected methylamino group at C2 and a hydroxyl group at C3. Lacks the methyl branch at C4.
  • Hazards : Classified as a skin irritant (H315) and respiratory tract irritant (H335), highlighting the impact of N-methylation on toxicity .
(2S)-3-Amino-2-methylpropanoic Acid (CAS: 4249-19-8)
  • Structure: A shorter-chain variant (propanoic acid backbone) with amino and methyl groups at C3 and C2, respectively.

Functional Analogues

(2R,3S)-3-Hydroxy-2-methylbutanoic Acid
  • Structure: Lacks the amino group but shares the hydroxyl and methyl substituents.
  • Synthesis: Prepared via chiral oxazolidinone auxiliaries, a method applicable to the target compound’s enantioselective synthesis .
Methyl (2S)-2-hydroxy-3-methylbutanoate (CAS: MFCD09264168)
  • Structure: Ester derivative with a methoxy group replacing the amino moiety.
  • Applications : Used in flavor and fragrance industries, demonstrating how functional group modifications alter industrial utility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Toxicity Profile
(2S)-2-Amino-3-hydroxy-2-methylbutanoic acid C₅H₁₁NO₃ 133.14 -NH₂, -OH, -CH₃ (C2) Pharmaceutical intermediates Low (predicted)
N-Boc-(S)-2-Amino-3-hydroxy-3-methylbutanoic acid C₁₀H₁₉NO₅ 233.26 -Boc, -NH₂, -OH, -CH₃ (C3) Peptide synthesis Moderate (requires PPE)
(2S)-3-Amino-2-methylpropanoic acid C₄H₉NO₂ 103.12 -NH₂, -CH₃ (C2) Metabolic studies Low
(2R,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ 118.13 -OH, -CH₃ (C2) Chiral synthon Not classified

Research Findings and Key Differences

Stereochemical Impact

  • The (2S,3R) configuration in analogues like N-Boc-(S)-2-amino-3-hydroxybutanoic acid () can influence binding affinity in enzyme-active sites, contrasting with the (2S,3S) or (2S,3R) configurations of the target compound .

Metabolic Pathways

  • The target compound’s hydroxy and methyl groups may mimic intermediates in leucine or valine catabolism, similar to (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid (CAS: 71698-08-3), a known metabolite in E. coli and mice .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-amino-3-hydroxy-2-methylbutanoic acid, and how can chiral purity be ensured?

  • Methodology : Employ stepwise protection/deprotection strategies, such as using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis. Introduce the hydroxy group via stereoselective hydroxylation. Final deprotection under mild acidic conditions preserves stereochemistry.
  • Characterization : Confirm enantiomeric purity using chiral HPLC or polarimetry. Validate structural integrity via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodology : Derivatize the compound to improve volatility for gas chromatography (GC) analysis. For example, extract the acid from matrices at basic pH to separate it from esters, then derivatize to methyl esters using BF3_3-methanol. Quantify via GC with flame ionization detection (FID) or mass spectrometry (MS) .
  • Alternative : Use reversed-phase HPLC with UV detection (210–220 nm) or LC-MS/MS for enhanced sensitivity in physiological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.